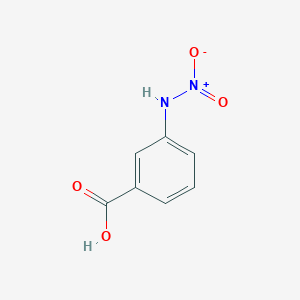

3-(Nitroamino)benzoic acid

CAS No.: 61734-83-6

Cat. No.: VC19513243

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61734-83-6 |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 3-nitramidobenzoic acid |

| Standard InChI | InChI=1S/C7H6N2O4/c10-7(11)5-2-1-3-6(4-5)8-9(12)13/h1-4,8H,(H,10,11) |

| Standard InChI Key | WNGKHKYSSQJGLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3-Nitrobenzoic acid (CAS No. 121-92-6) is an aromatic carboxylic acid with the molecular formula C₆H₄(NO₂)CO₂H. The nitro (-NO₂) and carboxylic acid (-COOH) groups are positioned meta to each other on the benzene ring, leading to its systematic name: 3-nitrobenzoic acid or m-nitrobenzoic acid. The compound crystallizes as off-white monoclinic crystals or powder, with a density of 1.494 g/cm³ and a melting point of 139–141°C .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 139–141°C | |

| Boiling Point | 295.67°C (estimated) | |

| Density | 1.494 g/cm³ | |

| Solubility | 3 g/L in water at 25°C | |

| pKa | 3.47 (at 25°C) | |

| LogP | 1.1 |

The nitro group’s electron-withdrawing effect stabilizes the conjugate base, making 3-nitrobenzoic acid 10 times more acidic than benzoic acid . Its solubility in polar solvents (e.g., ethanol, acetone) and limited water solubility (<0.01 g/100 mL at 18°C) reflect its amphiphilic nature .

Synthesis and Production Methods

Nitration of Benzoic Acid

The primary industrial synthesis involves nitration of benzoic acid under controlled conditions. Nitration at low temperatures (0–5°C) with a nitrating mixture (HNO₃/H₂SO₄) yields 3-nitrobenzoic acid as the major product (≈20%), alongside 2-nitrobenzoic acid (≈1.5%) . The meta-directing effect of the carboxylic acid group governs regioselectivity.

Alternative Routes

-

Nitration of Methyl Benzoate: Methyl benzoate undergoes nitration followed by hydrolysis to yield 3-nitrobenzoic acid, though this method is less efficient .

-

Oxidation of 3-Nitrobenzaldehyde: Oxidation with KMnO₄ or CrO₃ converts 3-nitrobenzaldehyde to the corresponding carboxylic acid .

-

Catalytic Hydrogenation of Nitro Derivatives: A patent describes the reduction of 3-nitro-2-methyl benzoic acid to 3-amino-2-methyl benzoic acid using liquid-phase catalytic hydrogenation with nickel catalysts (e.g., 6504K nickel), achieving yields >95% .

Reactivity and Functional Transformations

Acid-Base Behavior

The compound’s low pKa (3.47) enables facile deprotonation in weak bases, forming water-soluble salts (e.g., sodium 3-nitrobenzoate) . This property is exploited in pharmaceutical synthesis, where salt forms improve bioavailability.

Reduction to 3-Aminobenzoic Acid

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-aminobenzoic acid—a key intermediate for azo dyes and antitubercular agents . The reaction typically proceeds at 80–125°C under 1.0–2.0 MPa H₂ pressure .

Electrophilic Substitution Resistance

The electron-deficient aromatic ring resists further electrophilic substitution, limiting reactivity toward halogenation or sulfonation .

Industrial and Pharmaceutical Applications

Dye and Pigment Synthesis

3-Nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in synthesizing azo dyes (e.g., Congo Red) and photosensitive pigments .

Pharmaceutical Intermediates

-

Bile Acid Derivatives: The compound is utilized in producing bile acid analogs for treating cholestatic liver diseases .

-

Antimycobacterial Agents: Nitrobenzoate esters exhibit potent activity against M. tuberculosis. A 2023 study found that 3,5-dinitrobenzoate esters inhibit mycobacterial growth at low concentrations (MIC ≤1 µg/mL) without significant cytotoxicity . Activity correlates with nitro group positioning rather than pKa or hydrolysis rates .

Functional Materials

The nitro group’s electron-deficient nature makes 3-nitrobenzoic acid useful in coordination polymers and metal-organic frameworks (MOFs) for gas storage and catalysis.

Recent Research Advances

Antitubercular Drug Development

Nitrobenzoate esters, particularly 3,5-dinitrobenzoates, show promise as antimycobacterial prodrugs. These esters hydrolyze in mycobacterial homogenates, releasing bioactive acids that disrupt cell wall synthesis . Notably, their toxicity to human THP-1 cells remains low (CC₅₀ >100 µg/mL) .

Green Synthesis Methods

Recent patents emphasize liquid-phase catalytic hydrogenation for producing aminobenzoic acids with minimal waste. For example, using 6504K nickel catalysts in aqueous media achieves >95% yield of 3-amino-2-methyl benzoic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume